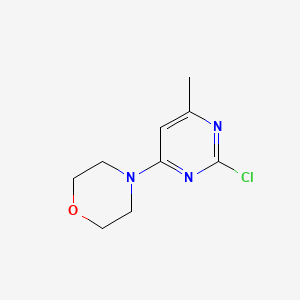
4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate
Vue d'ensemble
Description
4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate is an organic compound with the molecular formula C15H10N2OS. It is a fluorogenic agent used to derivatize primary, secondary, and tertiary hydroxyl compounds and primary and secondary amines for analytical analysis and chromatographic separation . This compound is known for its high purity (≥98.0% HPLC) and is suitable for fluorescence applications .
Méthodes De Préparation
The preparation of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate typically involves the reaction of 6-methyl-2-benzothiazolamine with cyanophen chloride, followed by a reaction with benzyl alcohol under acidic conditions . This synthetic route ensures the formation of the desired isocyanate compound with high yield and purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form urea derivatives.
Addition Reactions: It can react with alcohols to form carbamate esters.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions typically involving mild temperatures and neutral to slightly acidic pH . The major products formed from these reactions are urea derivatives, carbamate esters, and amines.
Applications De Recherche Scientifique
4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate has several scientific research applications:
Biology: It is employed in the derivatization of biomolecules for fluorescence-based detection and analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism of action of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate involves its ability to react with nucleophilic groups such as hydroxyl and amine groups. The isocyanate group (-N=C=O) reacts with these nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in analytical and synthetic applications to modify and detect various compounds .
Comparaison Avec Des Composés Similaires
4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate can be compared with other similar compounds such as:
Phenyl isocyanate: Lacks the benzothiazole moiety, making it less suitable for fluorescence applications.
4-(2-Benzothiazolyl)phenyl isocyanate: Similar structure but without the methyl group, which may affect its reactivity and fluorescence properties.
6-Methyl-2-benzothiazolyl isocyanate: Lacks the phenyl group, which may influence its overall stability and application scope
The uniqueness of this compound lies in its combined benzothiazole and phenyl isocyanate structure, which imparts specific fluorescence properties and reactivity, making it highly valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-(4-isocyanatophenyl)-6-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS/c1-10-2-7-13-14(8-10)19-15(17-13)11-3-5-12(6-4-11)16-9-18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMGYFQSCKPSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404936 | |
| Record name | 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67229-93-0 | |
| Record name | 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















